REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[C:7]([OH:9])=[O:8].Cl.[CH3:12][O:13][NH2:14].C([O-])([O-])=O.[Na+].[Na+].Cl>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[N:14][O:13][CH3:12])[C:7]([OH:9])=[O:8] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
15.13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 50 mL of water and 100 mL of ether
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was again added
|
Type
|
CUSTOM
|
Details
|
to give a pH of 2-3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×50 mL of ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 mL of a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |